molecular formula C21H27N3O4S B14931540 2-(2-methylphenoxy)-N-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}propanamide

2-(2-methylphenoxy)-N-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}propanamide

Cat. No.: B14931540
M. Wt: 417.5 g/mol
InChI Key: VBFVMUNUCWJPNS-UHFFFAOYSA-N
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Description

2-(2-methylphenoxy)-N-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}propanamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperazine ring, a sulfonyl group, and a phenyl group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

The synthesis of 2-(2-methylphenoxy)-N-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Phenoxy Intermediate: The reaction begins with the formation of the 2-methylphenoxy intermediate through the reaction of 2-methylphenol with an appropriate halogenating agent.

    Coupling with Piperazine: The phenoxy intermediate is then coupled with 4-methylpiperazine in the presence of a suitable base to form the piperazine derivative.

    Sulfonylation: The piperazine derivative undergoes sulfonylation using a sulfonyl chloride reagent to introduce the sulfonyl group.

    Amidation: Finally, the sulfonylated piperazine derivative is reacted with a suitable amine to form the desired propanamide compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

2-(2-methylphenoxy)-N-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring or the phenyl group can be substituted with other functional groups using appropriate reagents.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(2-methylphenoxy)-N-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}propanamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-methylphenoxy)-N-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing downstream signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to reduced disease symptoms or tumor growth.

Comparison with Similar Compounds

2-(2-methylphenoxy)-N-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}propanamide can be compared with other similar compounds, such as:

    2-(4-methylphenoxy)-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}propanamide: This compound has a similar structure but differs in the position of the methyl group on the phenoxy ring.

    N-{2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}-N′-[2-(propane-2-sulfonyl)phenyl]-1,3,5-triazine-2,4-diamine: This compound contains a triazine ring instead of a propanamide group, leading to different chemical and biological properties.

Properties

Molecular Formula

C21H27N3O4S

Molecular Weight

417.5 g/mol

IUPAC Name

2-(2-methylphenoxy)-N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]propanamide

InChI

InChI=1S/C21H27N3O4S/c1-16-6-4-5-7-20(16)28-17(2)21(25)22-18-8-10-19(11-9-18)29(26,27)24-14-12-23(3)13-15-24/h4-11,17H,12-15H2,1-3H3,(H,22,25)

InChI Key

VBFVMUNUCWJPNS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OC(C)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C

Origin of Product

United States

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